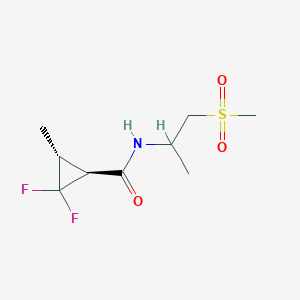![molecular formula C18H22N2O3 B7355521 3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7355521.png)
3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPOP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
作用机制
The mechanism of action of 3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one is not fully understood. However, it is believed to act on various neurotransmitters and receptors in the central nervous system. This compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. Additionally, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have anticonvulsant effects and can reduce anxiety-like behavior in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
The advantages of using 3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one in laboratory experiments include its ability to cross the blood-brain barrier and its potential therapeutic applications. However, the limitations of using this compound in laboratory experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
For the study of 3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one include further investigation of its mechanism of action and its potential therapeutic applications. Additionally, the development of new synthesis methods to improve the yield and purity of this compound may also be explored. Further studies on the toxicity and pharmacokinetics of this compound are also necessary to determine its safety and efficacy for use in humans.
合成方法
The synthesis of 3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one involves the reaction of 3,4-dimethylphenol with 2-bromoacetophenone in the presence of a base to form 3-(3,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with (S)-2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a coupling reagent to form the final product, this compound. This synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, this compound has been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
3-(3,4-dimethylphenoxy)-1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-5-6-15(12-14(13)2)22-10-8-18(21)20-9-3-4-17(20)16-7-11-23-19-16/h5-7,11-12,17H,3-4,8-10H2,1-2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTILGPUMLMEVAA-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC(=O)N2CCCC2C3=NOC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCC(=O)N2CCC[C@H]2C3=NOC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(2R)-2-hydroxypropyl]amino]-N-(pyridin-2-ylmethyl)pyridine-2-sulfonamide](/img/structure/B7355441.png)

![4-[[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]methyl]-5-methylthiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355447.png)
![4-bromo-1,5-dimethyl-N-[(3R)-oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7355454.png)
![5-bromo-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355455.png)
![methyl (2S)-4-[(5-bromo-1,3-benzoxazol-2-yl)amino]-2-hydroxybutanoate](/img/structure/B7355471.png)
![methyl (2S)-2-hydroxy-4-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]butanoate](/img/structure/B7355474.png)
![2-(methoxymethyl)-4-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7355483.png)

![3-(4-nitropyrazol-1-yl)-1-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7355507.png)
![[2-(methoxymethyl)-1,3-thiazol-5-yl]-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7355523.png)
![1-methyl-6-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]-3,4-dihydroquinolin-2-one](/img/structure/B7355528.png)
![[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7355532.png)
![(4-ethynylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7355545.png)